molecular formula C10H13BrN2O B1276069 5-Bromo-2-morpholin-4-ylaniline CAS No. 91062-48-5

5-Bromo-2-morpholin-4-ylaniline

Cat. No. B1276069
CAS RN: 91062-48-5
M. Wt: 257.13 g/mol
InChI Key: JAINJKOIAULFCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the novel synthesis of cis-3,5-disubstituted morpholine derivatives involves an electrophile-induced ring closure using bromine, which is a key step in the synthesis of various brominated morpholine compounds . Another study describes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which includes bromination as a pivotal step . These methods could potentially be adapted for the synthesis of 5-Bromo-2-morpholin-4-ylaniline by applying similar bromination techniques to appropriate precursors.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, as evidenced by the crystal structure analysis of a bromo-dichloro-morpholinyl compound, which revealed a non-planar butadiene unit and a chair conformation of the morpholine ring . This suggests that 5-Bromo-2-morpholin-4-ylaniline may also exhibit a non-planar structure, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For example, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate leads to recyclization products, indicating that morpholine rings can participate in ring transformation reactions . This reactivity could be relevant to the chemical behavior of 5-Bromo-2-morpholin-4-ylaniline in the presence of nucleophiles or during cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis of morpHoline-2,5-dione involved optimizing reaction conditions such as pH and reactant dropping rate, which are critical factors for achieving desired yields . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrated the importance of reaction conditions, including solvent choice and acidification steps . These studies highlight the importance of reaction parameters in determining the physical and chemical properties of the synthesized compounds, which would also apply to 5-Bromo-2-morpholin-4-ylaniline.

Scientific Research Applications

Synthesis and Photophysics

5-Bromo-2-morpholin-4-ylaniline is used in the synthesis of quinolines. For instance, a study demonstrated the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. The photophysical analysis of these quinolines indicated intraligand and charge-transfer type transitions (Bonacorso et al., 2018).

Anticancer Properties

Compounds derived from 5-Bromo-2-morpholin-4-ylaniline have been explored for their anticancer properties. A study on substituted 4-anilinoquinazolines found that derivatives with bromo and morpholine groups showed inhibition of tumor cell growth and exhibited antiprotease effects on plasmin, which could be significant for their anticancer properties (Jantová et al., 2001).

Intermediate in PI3K/mTOR Inhibitors

5-Bromo-2-morpholin-4-ylaniline derivatives are used as intermediates in the synthesis of PI3K/mTOR inhibitors, which are important for cancer treatment. A specific compound, synthesized from 6-bromoquinolin-4-ol, was identified as a key intermediate for the synthesis of quinoline inhibitors (Lei et al., 2015).

Photostabilization of Poly(Vinyl Chloride)

New thiophene derivatives, including compounds synthesized with 5-Bromo-2-morpholin-4-ylaniline, have been found to reduce the photodegradation of poly(vinyl chloride) films. This indicates potential applications in materials science for increasing the durability of PVC products (Balakit et al., 2015).

Synthesis of Morpholine Derivatives

5-Bromo-2-morpholin-4-ylaniline is involved in the synthesis of various morpholine derivatives. For example, a study described the synthesis of cis-3,5-disubstituted morpholines from 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine, showcasing the chemical's utility in organic synthesis (D’hooghe et al., 2006).

Interaction with Hydrazine Hydrate

In a chemical study, 5-Morpholino-1,3-oxazole-4-carbonitriles containing 5-Bromo-2-morpholin-4-ylaniline were synthesized. When reacted with hydrazine hydrate, specific recyclization products were formed, suggesting applications in advanced organic synthesis and pharmaceutical research (Chumachenko et al., 2014).

Nucleophilic Substitution Reactions

The compound is used in studying nucleophilic substitution reactions, with research exploring the reactions of bromoisothiazoles with morpholine. Such studies contribute to a better understanding of reaction mechanisms in organic chemistry (Kalogirou & Koutentis, 2014).

Safety And Hazards

The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAINJKOIAULFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406958
Record name 5-bromo-2-morpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-morpholin-4-ylaniline

CAS RN

91062-48-5
Record name 5-bromo-2-morpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromo-2-nitrophenyl)morpholine (13.2 g, 46 mmol) dissolved in EtOAc (200.00 mL, 2043 mmol) at rt was added all in one portion tin(II) chloride dehydrate (52 g, 230 mmol). An exotherm developed and the orange color faded to a faint yellow. The reaction was stirred at ambient temperature for 15 min then heated to reflux for 45 min. After 60 min TLC indicated no starting material remained and the reaction was equilibrated to rt. The reaction was washed with 200 mL 5N aq. Sodium hydroxide solution followed by 100 mL water and 50 mL brine. The organic separation was stirred over anhydrous magnesium sulfate, filtered and the filtrate concd under reduced pressure to afford a pale yellow solid. Mass Spectrum (ESI) m/e=257.0 & 259.0 (M+1).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two

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